molecular formula C24H23N5O3S B2795416 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide CAS No. 1203197-09-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide

カタログ番号: B2795416
CAS番号: 1203197-09-4
分子量: 461.54
InChIキー: SHZQBTFCNSLSAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked via a sulfanyl acetamide bridge to a substituted pyrazolo-pyridazine moiety. While direct pharmacological data for this compound is unavailable in the provided evidence, structurally related analogs demonstrate diverse biological activities, including antimicrobial, anti-inflammatory, and antifungal properties .

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-14-4-6-18(10-15(14)2)29-23-19(12-25-29)16(3)27-28-24(23)33-13-22(30)26-17-5-7-20-21(11-17)32-9-8-31-20/h4-7,10-12H,8-9,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZQBTFCNSLSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxin moiety and a pyrazolo[3,4-d]pyridazine unit. The molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S with a molecular weight of approximately 378.47 g/mol.

PropertyValue
Molecular FormulaC19H22N4O3S
Molecular Weight378.47 g/mol
LogP3.365
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area61.603 Ų

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, benzofuran derivatives have shown promising antibacterial activity against various strains of bacteria, suggesting that the benzodioxin component may contribute to this effect .

Anticancer Properties

Research has highlighted the potential anticancer activity of related compounds in inhibiting tumor growth through various mechanisms. These include the induction of apoptosis and inhibition of cell proliferation in cancer cell lines . The pyrazolo[3,4-d]pyridazine moiety is particularly noted for its ability to interact with specific kinase pathways involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been observed that related compounds can inhibit enzymes such as SIRT2, which plays a role in cancer cell metabolism .
  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurochemical pathways .
  • Oxidative Stress : By modulating oxidative stress pathways, similar compounds have demonstrated the ability to protect against cellular damage .

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide:

  • Study on Anticancer Activity : A study demonstrated that derivatives with similar scaffolds inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Another investigation revealed that certain benzodioxin derivatives exhibited neuroprotective effects in models of neurodegeneration by modulating glutamate receptor activity .

科学的研究の応用

Biological Properties

Anti-Diabetic Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide exhibit significant anti-diabetic properties. For example, several synthesized derivatives were evaluated for their ability to inhibit α-glucosidase enzyme activity, which is crucial for managing Type 2 diabetes mellitus (T2DM) .

Alzheimer's Disease Research
Another promising application lies in the field of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been explored for their potential to inhibit acetylcholinesterase and other enzymes implicated in Alzheimer's pathology. Studies involving molecular docking and dynamic simulations have suggested that these compounds may effectively interact with target proteins involved in neurodegeneration .

Therapeutic Applications

The potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide can be summarized as follows:

Application Area Description
Diabetes Management Inhibits α-glucosidase enzyme activity to help control blood sugar levels in T2DM patients.
Neurodegenerative Diseases Potential to inhibit acetylcholinesterase and other enzymes related to Alzheimer's disease progression.
Cancer Therapy Investigated as a possible adjuvant in cancer treatment due to its structural analogies with known anticancer agents .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives:

  • Anti-Diabetic Studies : A series of new compounds were synthesized and tested for their α-glucosidase inhibitory activity. Results indicated that certain derivatives showed promising inhibitory effects comparable to standard drugs used in diabetes management .
  • Neuroprotective Effects : In vitro studies demonstrated that these compounds could reduce neurotoxicity induced by amyloid-beta peptides in neuronal cell lines. This suggests a potential role in protective strategies against Alzheimer's disease .
  • Chemical Modifications for Enhanced Activity : Research highlighted the importance of modifying the benzodioxin core structure to enhance biological activity and selectivity towards specific enzymes involved in metabolic disorders and neurodegenerative diseases .

類似化合物との比較

Structural and Functional Analogues

The following compounds share the 2,3-dihydro-1,4-benzodioxin subunit and sulfanyl acetamide or related linkages, enabling comparative analysis:

Antimicrobial Derivatives
  • 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Structure: Incorporates a sulfonamide-acetamide linker and 3,5-dimethylphenyl group. Activity: Exhibits potent antibacterial and antifungal effects with low hemolytic activity (~10% hemolysis at 100 µg/mL) . Key Feature: The 3,5-dimethylphenyl substituent enhances target specificity while minimizing cytotoxicity.
Anti-inflammatory Derivatives
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
    • Structure : Simplified carboxylic acid derivative lacking the heterocyclic extensions.
    • Activity : Comparable to Ibuprofen in reducing carrageenan-induced rat paw edema (ED₅₀ ~30 mg/kg) .
    • Key Feature : The carboxylic acid group enables COX enzyme inhibition, a common anti-inflammatory mechanism.
Heterocyclic Variants
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Structure: Pyrazolo-pyrazine core with 3,4-dimethoxyphenyl substituents. Activity: No direct data reported, but methoxy groups may enhance solubility and metabolic stability .
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Structure: Thieno-pyrimidinone core with a 2-methoxyphenyl group. Activity: Unreported, but the thieno-pyrimidinone scaffold is associated with kinase inhibition in other studies .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound Pyrazolo[3,4-d]pyridazine 3,4-Dimethylphenyl, methyl Not reported Unknown (Research stage)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Sulfonamide-acetamide 4-Chlorophenyl, 3,5-dimethyl Not reported Antimicrobial, Antifungal
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Carboxylic acid None ~208 (estimated) Anti-inflammatory
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine Methoxy, dimethylaminomethyl 391.46 Research use only

Structure-Activity Relationship (SAR) Insights

Heterocyclic Core Influence: Pyrazolo-pyridazine (target compound) and pyrazolo-pyrazine () may target nucleotide-binding domains (e.g., kinases), whereas thieno-pyrimidinone () is linked to kinase inhibition in unrelated studies . Sulfonamide derivatives () exhibit broad-spectrum antimicrobial activity, likely due to sulfonyl group interactions with microbial enzymes .

Substituent Effects :

  • Lipophilicity : 3,4-Dimethylphenyl (target) and 3,5-dimethylphenyl (l) groups enhance membrane permeability.
  • Polar Groups : Methoxy () and carboxylic acid () improve solubility but may reduce blood-brain barrier penetration.

Linker Flexibility :

  • Sulfanyl acetamide bridges (target, ) provide conformational flexibility for target binding, whereas rigid carboxylic acids () restrict mobility .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis involves sequential coupling of the benzodioxin core with pyridazine-sulfanyl intermediates. Key steps include:

  • Nucleophilic substitution : Reacting the pyridazine-sulfanyl precursor with a bromoacetamide derivative under reflux in dimethylformamide (DMF) .
  • Purification : Use thin-layer chromatography (TLC) to monitor reaction progress, followed by recrystallization or precipitation to isolate the final product .
  • Validation : Confirm intermediate purity via melting point analysis and final compound structure via NMR spectroscopy .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions and confirm the absence of unreacted precursors .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) by comparing retention times with standards .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) .

Q. How is the biological activity of this compound typically assessed in preliminary studies?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity assays) .
  • Cell-Based Assays : Evaluate cytotoxicity via MTT or resazurin assays in cancer cell lines, with IC50_{50} values calculated using nonlinear regression .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial design to optimize reaction parameters (temperature, solvent, catalyst loading). For example, varying DMF/THF ratios and reaction times to maximize yield .
  • In Situ Monitoring : Use FT-IR spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictory data in biological activity across different assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Purity Reassessment : Re-examine compound purity via HPLC-MS to rule out degradation products .
  • Structural-Activity Relationship (SAR) : Synthesize analogs with modified sulfanyl or acetamide groups to isolate pharmacophoric contributions .

Q. How can computational methods predict the compound’s reactivity or metabolic stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to assess metabolic pathways .

Q. What experimental approaches address poor solubility in pharmacological studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. How are structure-activity relationships (SARs) systematically explored for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Diversification : Replace the pyridazine core with triazolo or imidazo analogs to assess activity shifts .
  • Substituent Scanning : Synthesize derivatives with halogens or methoxy groups at the 3,4-dimethylphenyl moiety to map steric/electronic effects .

Q. What techniques elucidate the reaction mechanism of sulfanyl group incorporation?

  • Methodological Answer :

  • Isotopic Labeling : Use 34^{34}S-labeled reagents to trace sulfur incorporation via MS .
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature conditions to infer transition states .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。